rac Albuterol-d9
Übersicht
Beschreibung
Salbutamol-d9 ist eine deuterierte Form von Salbutamol, einem selektiven Beta-2-Adrenozeptor-Agonisten. Diese Verbindung wird hauptsächlich als interner Standard für die Quantifizierung von Salbutamol in verschiedenen analytischen Anwendungen verwendet, insbesondere in der Massenspektrometrie . Die Deuteriumatome in Salbutamol-d9 ersetzen die Wasserstoffatome, was es aufgrund seiner Stabilität und des unterscheidbaren Massenverhältnisses in pharmakokinetischen Studien nützlich macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Salbutamol-d9 umfasst mehrere Schritte, ausgehend von substituierten Acetophenonen. Eine übliche Methode beinhaltet die Chlormethylierung von 4-Hydroxyacetophenon mit Formaldehyd in konzentrierter Salzsäure, gefolgt von einer Acylierung mit Essigsäureanhydrid und Essigsäure in Gegenwart von Natriumacetat . Die resultierende Verbindung wird bromiert und anschließend mit tert-Butylamin umgesetzt, um das gewünschte Produkt zu bilden. Die Reduktion der Alkylcarbonylgruppe zu einem primären Alkohol unter Verwendung von Natriumborhydrid oder Kaliumborhydrid in Gegenwart saurer Zusätze ist ebenfalls ein wichtiger Schritt .
Industrielle Produktionsmethoden
Die industrielle Produktion von Salbutamol-d9 beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher Synthesewege wie oben beschrieben. Der Prozess umfasst strenge Reinigungsschritte, um eine hohe Reinheit und isotopenreiche Anreicherung zu gewährleisten. Das Endprodukt wird oft kristallisiert und unter kontrollierten Bedingungen getrocknet, um seine Stabilität und Qualität zu erhalten .
Wissenschaftliche Forschungsanwendungen
Salbutamol-d9 wird in der wissenschaftlichen Forschung umfassend eingesetzt, insbesondere in:
Chemie: Als interner Standard in der Massenspektrometrie für die Quantifizierung von Salbutamol.
Industrie: Wird in Qualitätskontroll- und Qualitätssicherungsverfahren in der pharmazeutischen Produktion eingesetzt.
Wirkmechanismus
Salbutamol-d9 wirkt, wie Salbutamol, durch selektive Bindung an Beta-2-Adrenozeptoren auf glatten Bronchialmuskelzellen. Diese Bindung aktiviert die Adenylatcyclase und erhöht die intrazelluläre Konzentration von zyklischem Adenosinmonophosphat (cAMP). Die erhöhten cAMP-Spiegel führen zur Entspannung der glatten Bronchialmuskulatur, was zu Bronchodilatation und Linderung des Bronchospasmus führt .
Wirkmechanismus
Target of Action
The primary target of rac Albuterol-d9 is the beta-2 adrenergic receptor . This receptor is located on bronchial smooth muscle cells and plays a crucial role in the regulation of airway tone . The beta-2 adrenergic receptor is a G protein-coupled receptor that, when activated, leads to smooth muscle relaxation and bronchodilation .
Mode of Action
This compound, being a beta-2 adrenergic receptor agonist, selectively interacts with these receptors on bronchial smooth muscle to achieve bronchodilation . This interaction results in the activation of the enzyme adenylyl cyclase , which in turn produces cyclic adenosine monophosphate (cAMP).
Biochemical Pathways
The activation of the beta-2 adrenergic receptor by this compound leads to a cascade of biochemical events. The production of cAMP, as mentioned earlier, is a key step in this pathway. cAMP acts as a secondary messenger, triggering a series of intracellular events that ultimately lead to the relaxation of bronchial smooth muscle . This relaxation results in bronchodilation, which improves airflow and reduces the symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
The drug is then distributed throughout the body, with a portion of the drug reaching the target site in the lungs . The elimination of Albuterol is thought to occur primarily through metabolism and renal excretion . .
Result of Action
The primary result of this compound’s action is bronchodilation . By relaxing the smooth muscles in the bronchi and bronchioles, this compound helps to open up the airways, making it easier for individuals with conditions like asthma and COPD to breathe . This can help to alleviate symptoms such as shortness of breath, wheezing, and coughing .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and individual genetic factors can all impact the drug’s efficacy and stability . Additionally, factors such as the patient’s age, weight, and specific disease state can also affect the drug’s action
Biochemische Analyse
Biochemical Properties
Rac Albuterol-d9 functions as a β2-adrenoceptor agonist, similar to its non-deuterated counterpart. It interacts with β2-adrenergic receptors on the surface of cells, particularly in the lungs and smooth muscle tissues. Upon binding to these receptors, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the relaxation of bronchial smooth muscle, making it an effective bronchodilator .
Cellular Effects
This compound has significant effects on various cell types, particularly those involved in respiratory function. In airway smooth muscle cells, it induces relaxation by increasing cAMP levels, which in turn activates protein kinase A (PKA). This activation leads to the phosphorylation of target proteins that reduce intracellular calcium levels, promoting muscle relaxation . Additionally, this compound influences immune cells, such as T cells, by decreasing the secretion of inflammatory cytokines and reducing the activity of the inflammatory transcription factor NF-κB .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to β2-adrenergic receptors. This binding triggers a conformational change in the receptor, activating the G protein-coupled receptor (GPCR) signaling pathway. The activated receptor stimulates adenylate cyclase, increasing cAMP production. Elevated cAMP levels activate PKA, which then phosphorylates various target proteins, leading to bronchodilation and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Short-term studies have shown that this compound maintains its bronchodilatory and anti-inflammatory effects consistently. Long-term studies are needed to fully understand its stability and potential degradation products .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively reduces bronchoconstriction and inflammation without significant adverse effects. At higher doses, this compound can cause systemic side effects such as increased heart rate and tremors. These effects are dose-dependent and highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, followed by conjugation reactions such as glucuronidation. These metabolic processes result in the formation of various metabolites, which are then excreted via the kidneys .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and possibly through specific transporters. Once inside the cell, it binds to β2-adrenergic receptors on the cell membrane, initiating its pharmacological effects. The distribution of this compound within tissues is influenced by its lipophilicity and the presence of binding proteins .
Subcellular Localization
This compound primarily localizes to the cell membrane, where it interacts with β2-adrenergic receptors. This localization is crucial for its function as a bronchodilator and anti-inflammatory agent. The compound does not significantly accumulate in other subcellular compartments, which helps to minimize off-target effects and enhances its therapeutic efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Salbutamol-d9 involves several steps, starting from substituted acetophenones. One common method includes the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate . The resulting compound undergoes bromination and subsequent reactions with tert-butylamine to form the desired product. Reduction of the alkyl carbonyl group to a primary alcohol using sodium borohydride or potassium borohydride in the presence of acidic additives is also a key step .
Industrial Production Methods
Industrial production of Salbutamol-d9 typically involves large-scale synthesis using similar synthetic routes as described above. The process includes rigorous purification steps to ensure high purity and isotopic enrichment. The final product is often crystallized and dried under controlled conditions to maintain its stability and quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Salbutamol-d9 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann an den Hydroxylgruppen stattfinden und zur Bildung von Ketonen oder Aldehyden führen.
Reduktion: Reduktion der Carbonylgruppe zur Bildung von primären Alkoholen.
Substitution: Halogenierung und nachfolgende Substitutionsreaktionen sind bei der Synthese von Salbutamol-d9 üblich.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Kaliumborhydrid werden häufig in Gegenwart saurer Zusätze wie Essigsäure verwendet.
Substitution: Reagenzien wie tert-Butylamin und Formaldehyd werden unter sauren oder basischen Bedingungen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die zum endgültigen deuterierten Verbindung, Salbutamol-d9, führen. Diese Zwischenprodukte zeichnen sich oft durch ihre funktionellen Gruppen aus, wie z. B. Hydroxyl-, Carbonyl- und Aminogruppen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Salbutamol: Die nicht-deuterierte Form, die als Bronchodilatator weit verbreitet ist.
Levosalbutamol: Das R-Isomer von Salbutamol, bekannt für seine höhere Affinität für Beta-2-Rezeptoren und reduzierte Nebenwirkungen.
Einzigartigkeit
Salbutamol-d9 ist aufgrund seines Deuteriumgehalts einzigartig, der eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Anwendungen ermöglicht. Dies macht es besonders wertvoll in pharmakokinetischen Studien und Qualitätskontrollprozessen .
Biologische Aktivität
rac Albuterol-d9 is a deuterated form of racemic albuterol, a well-known β2-adrenergic agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium into the molecule alters its pharmacokinetics and may enhance its therapeutic profile. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile, supported by relevant case studies and research findings.
- Molecular Formula : C13H12D9NO3
- Molecular Weight : 248.37 g/mol
- CAS Number : 1173021-73-2
This compound acts as a selective agonist for β2-adrenergic receptors, leading to bronchodilation. This mechanism involves the activation of adenylate cyclase, increasing cyclic AMP (cAMP) levels within bronchial smooth muscle cells, resulting in relaxation and dilation of the airways.
Pharmacokinetics
The deuterated form may exhibit altered metabolic pathways compared to non-deuterated albuterol, potentially leading to:
- Increased half-life : Deuteration can slow down metabolic processes.
- Enhanced stability : Reduced susceptibility to metabolic degradation.
Case Studies
-
Study on COPD Patients :
A crossover study involving 14 patients with stable COPD assessed the effects of high-dose rac Albuterol on arterial blood gases. The results indicated a significant decrease in (partial pressure of oxygen) following administration, with a minor increase in heart rate observed. Specifically, the mean decrease in was 0.1 kPa/h (95% CI: 0, 0.2), while heart rate increased by an average of 4.9 beats/min at 120 minutes post-administration . -
Comparison with Levalbuterol :
A comparative analysis highlighted that rac Albuterol demonstrated superior efficacy over levalbuterol in enhancing forced expiratory volume (FEV1) and improving asthma scores at equivalent doses . This suggests that this compound may retain similar benefits while potentially offering improved pharmacological properties due to its deuterated structure.
Safety Profile
While both rac Albuterol and its deuterated counterpart share common side effects such as tachycardia and tremors, studies indicate that the adverse effects may be reduced with this compound due to altered receptor binding dynamics . In pediatric populations with asthma, no significant differences in cardiovascular effects were noted between rac Albuterol and levalbuterol, indicating a favorable safety profile .
Research Findings
Study | Population | Dose | Key Findings |
---|---|---|---|
Crossover Study | COPD Patients | 10 mg | Decrease in ; increase in heart rate |
Comparative Study | Asthma Patients | Equivalent doses | Superior FEV1 improvement with rac Albuterol |
Eigenschaften
IUPAC Name |
4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675541 | |
Record name | Albuterol-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-73-2 | |
Record name | Albuterol-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-73-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.